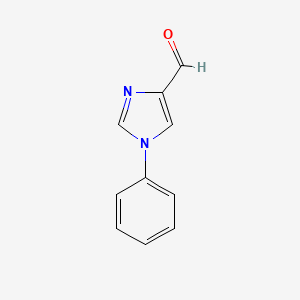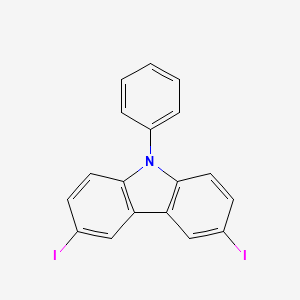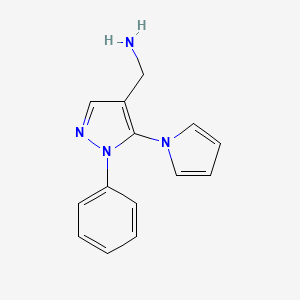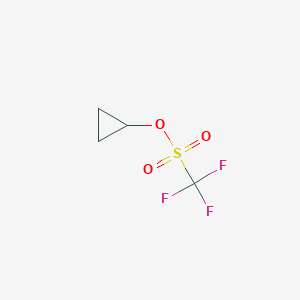
2-Phenoxy-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H10F3NO . It is a member of the (trifluoromethyl)benzenes .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to 2-Phenoxy-5-(trifluoromethyl)aniline, has been reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The synthesis of anilines, a class of compounds that includes 2-Phenoxy-5-(trifluoromethyl)aniline, can be achieved through various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .Molecular Structure Analysis
The molecular structure of 2-Phenoxy-5-(trifluoromethyl)aniline consists of a phenyl ring attached to an aniline group via an oxygen atom, with a trifluoromethyl group attached to the aniline ring .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Anti-Cancer Compounds
- Summary of Application : 2-fluoro-5-(trifluoromethyl)aniline, which is structurally similar to “2-Phenoxy-5-(trifluoromethyl)aniline”, can be used to synthesize derivatives with anti-cancer activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized compounds have shown anti-cancer activity .
-
Inhibitors of Hepatitis C Virus (HCV) NS3 Protease
- Summary of Application : 2-Bromo-5-(trifluoromethyl)aniline, another compound similar to “2-Phenoxy-5-(trifluoromethyl)aniline”, has been used in the synthesis of inhibitors of hepatitis C virus (HCV) NS3 protease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized inhibitors have shown potential in inhibiting HCV NS3 protease .
-
Trifluoromethylarylation of Alkenes
- Summary of Application : Trifluoromethylarylation of alkenes using anilines, which may include “2-Phenoxy-5-(trifluoromethyl)aniline”, has been reported .
- Methods of Application : An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .
- Results or Outcomes : This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
-
Chemical Synthesis Studies
- Summary of Application : 2-Fluoro-5-(trifluoromethyl)aniline and 2,5-Bis(trifluoromethyl)aniline, which are structurally similar to “2-Phenoxy-5-(trifluoromethyl)aniline”, may be used in chemical synthesis studies .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources .
- Results or Outcomes : The synthesized compounds have shown potential in various chemical synthesis studies .
Eigenschaften
IUPAC Name |
2-phenoxy-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDYIQSNURRMNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542725 |
Source


|
| Record name | 2-Phenoxy-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-5-(trifluoromethyl)aniline | |
CAS RN |
50594-29-1 |
Source


|
| Record name | 2-Phenoxy-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

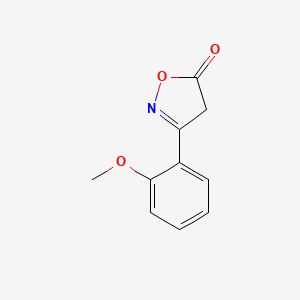
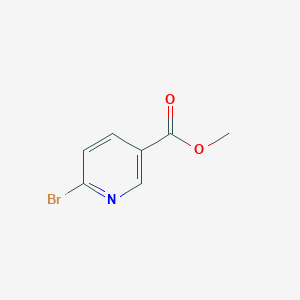
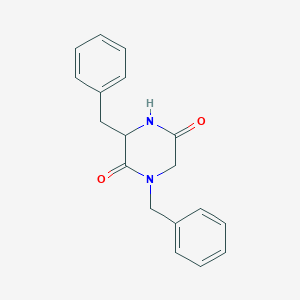
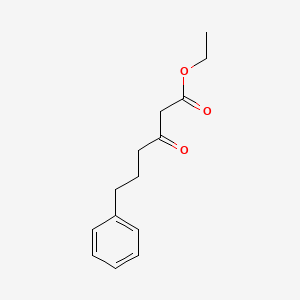
![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)

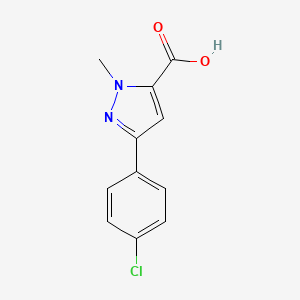
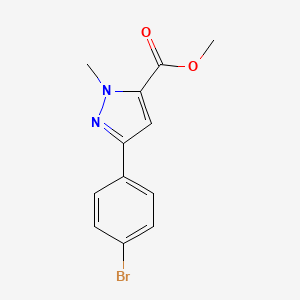
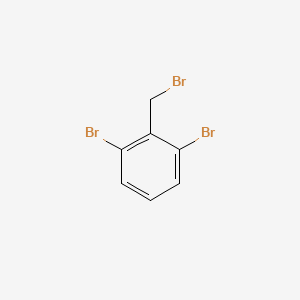
![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)
